molecular formula C3H9PS3 B14760753 Phosphorotrithious acid, trimethyl ester CAS No. 816-80-8

Phosphorotrithious acid, trimethyl ester

Cat. No.: B14760753
CAS No.: 816-80-8
M. Wt: 172.3 g/mol
InChI Key: FVTIMWPYAZCZQB-UHFFFAOYSA-N
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Description

Historical Context and Early Investigations of Organosulfur Phosphorus Esters

The field of organophosphorus chemistry has a rich history dating back to the 19th century. One of the earliest milestones was the synthesis of tetraethyl pyrophosphate (TEPP) in 1854. However, it was not until the 1930s and 1940s that the potent biological activities of organophosphorus compounds were recognized, leading to their development as insecticides and, notoriously, as chemical warfare agents. Much of the early focus was on phosphate (B84403) esters, which contain a P=O double bond.

The introduction of sulfur into organophosphorus compounds, creating thiophosphates, marked a significant evolution in the field. The replacement of an oxygen atom with a sulfur atom can substantially alter a molecule's electronic properties, reactivity, and lipophilicity. This led to the synthesis of a vast array of thiophosphate insecticides, which often require metabolic activation (desulfuration of the P=S bond to P=O) to exert their biological effects.

While extensive research was conducted on phosphate and thiophosphate esters, compounds containing P-S-C linkages, such as phosphorotrithious acid esters (phosphorotrithioites), received comparatively less attention in early investigations. These compounds are derivatives of phosphorotrithious acid (H₃PS₃) and are characterized by a central phosphorus(III) atom single-bonded to three thiolate groups. The specific historical details regarding the first synthesis and investigation of phosphorotrithious acid, trimethyl ester are not well-documented in readily available literature, suggesting it has remained a compound of specialized academic interest rather than widespread application.

Significance and Research Trajectory in Modern Organophosphorus Chemistry

In recent years, there has been a renewed interest in the synthesis and application of various organophosphorus compounds, driven by the need for new reagents, ligands, and materials. Within this context, phosphorotrithioites are emerging from relative obscurity, with modern research highlighting their potential in several areas.

A significant trend in modern chemistry is the development of sustainable and atom-economical synthetic methods. Research has demonstrated the direct synthesis of phosphorotrithioites, such as P(SR)₃, from white phosphorus (P₄) and thiols. This approach is considered a "green" alternative to traditional methods that often rely on hazardous reagents like phosphorus trichloride (B1173362). Such advancements make compounds like trimethyl phosphorotrithioite more accessible for further study and potential application.

The research trajectory for phosphorotrithioites, including the trimethyl ester, points towards their utility as versatile intermediates and ligands in coordination chemistry. The phosphorus atom in phosphorotrithioites possesses a lone pair of electrons, making it a potential ligand for transition metals. For instance, triisopropyl phosphorotrithioite has been shown to react with copper(I) halides to form complexes, demonstrating both monodentate and tridentate coordination. By analogy, trimethyl phosphorotrithioite could serve as a compact and electronically distinct ligand in catalysis and materials science.

Furthermore, the P-S bonds in phosphorotrithioites can be cleaved or transformed, making them useful synthons in organophosphorus chemistry for the construction of more complex molecules. Their reactions can lead to the formation of various other sulfur-containing phosphorus compounds, expanding the toolbox available to synthetic chemists.

While detailed research findings on this compound are not abundant, the broader investigation into its chemical class signifies a growing interest in exploring the full potential of organophosphorus compounds beyond traditional phosphates and thiophosphates.

Comparative Physicochemical Data

To provide context for the properties of this compound, the following table compares it with its more common oxygen-containing analogues, Trimethyl phosphite (B83602) and Trimethyl phosphate. Data for the subject compound is limited, reflecting its niche status in research.

PropertyThis compoundTrimethyl phosphite epa.govnih.govwikipedia.orgTrimethyl phosphate epa.govnist.govwikipedia.org
Chemical Formula C₃H₉PS₃C₃H₉O₃PC₃H₉O₄P
Molecular Weight 172.28 g/mol 124.08 g/mol 140.07 g/mol
CAS Number Not readily available121-45-9512-56-1
Appearance Data not availableColorless liquidColorless liquid
Boiling Point Data not available111-112 °C197 °C
Density Data not available1.052 g/cm³1.197 g/cm³

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

816-80-8

Molecular Formula

C3H9PS3

Molecular Weight

172.3 g/mol

IUPAC Name

tris(methylsulfanyl)phosphane

InChI

InChI=1S/C3H9PS3/c1-5-4(6-2)7-3/h1-3H3

InChI Key

FVTIMWPYAZCZQB-UHFFFAOYSA-N

Canonical SMILES

CSP(SC)SC

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Phosphorotrithious Acid, Trimethyl Ester

Direct Esterification Approaches

Direct esterification traditionally involves the reaction of an acid with an alcohol. In the context of phosphorotrithious acid, this would entail its reaction with methanol (B129727). However, phosphorotrithious acid (P(SH)₃) is unstable, making its direct use as a starting material challenging. The following sections discuss the principles of acid and base-catalyzed esterification that could be hypothetically applied, as well as enzymatic strategies that have been used for related sulfur-containing compounds.

Acid-catalyzed esterification is a common method for the synthesis of esters from carboxylic acids and alcohols. While no direct reports on the acid-catalyzed esterification of phosphorotrithious acid with methanol are available, the principles can be extrapolated from the esterification of other phosphorus-containing acids, such as phosphoric acid and phosphonic acids. Strong acids like sulfuric acid or p-toluenesulfonic acid are typically used as catalysts. The mechanism involves protonation of the acid, enhancing its electrophilicity, followed by nucleophilic attack by the alcohol. For the synthesis of trimethyl citrate, for instance, p-toluenesulfonic acid has been used as a catalyst with methanol. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester.

In a hypothetical acid-catalyzed esterification of phosphorotrithious acid, a strong acid catalyst would protonate one of the sulfhydryl groups, facilitating the nucleophilic attack by methanol and the subsequent elimination of water. This process would need to be repeated three times to yield the trimethyl ester. The use of a supported phosphoric acid catalyst has also been shown to be effective in the synthesis of other esters, offering the advantage of easier separation and potential for reuse.

Table 1: Examples of Acid Catalysts in Esterification of Phosphorus-Containing and Other Acids

CatalystReactantsProductReference
p-Toluenesulfonic acidCitric acid and methanolTrimethyl citrate researchgate.net
Phosphorous acidPhenol (B47542) and carboxylic acidsPhenyl ester
Super phosphoric acidPalm fatty acid distillate and methanolBiodiesel (methyl esters) rsc.org
Supported Phosphoric Acid (on SBA-15)Oleic acid and methanolMethyl oleate

This table is for illustrative purposes, showing catalysts used for analogous esterification reactions.

Base-catalyzed esterification reactions are also a viable pathway for the synthesis of esters. In the context of phosphorotrithioites, a highly effective method involves the direct reaction of white phosphorus (P₄) with thiols in the presence of a base. This approach can be considered a form of base-catalyzed synthesis that leads to the formation of the desired ester. Research has demonstrated that both potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃) can serve as effective bases for this transformation. The reaction is typically carried out in a solvent system such as DMSO-toluene. This method is notable for its high yield and the complete conversion of white phosphorus. It is an operationally simple and environmentally favorable process with a broad substrate scope, tolerating both aryl and alkyl thiols. wikipedia.orgresearchgate.net

The reaction proceeds through the activation of the thiol by the base to form a thiolate anion, which then attacks the white phosphorus. A series of subsequent steps lead to the formation of the phosphorotrithioite. This method avoids the use of hazardous phosphorus halides and represents a significant advancement in the synthesis of these compounds from an elemental phosphorus source. wikipedia.orgresearchgate.net

Table 2: Conditions for Base-Catalyzed Synthesis of Phosphorotrithioites from White Phosphorus

Phosphorus SourceThiolBaseSolventProductReference
White Phosphorus (P₄)Alkyl or Aryl ThiolsKOH or K₂CO₃DMSO-TolueneP(SR)₃ wikipedia.orgresearchgate.net

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of esters. While specific enzymatic synthesis of phosphorotrithious acid, trimethyl ester has not been reported, the synthesis of other thioesters using enzymes, particularly lipases, is well-documented. Lipases can catalyze esterification and transesterification reactions under mild conditions. semanticscholar.orggoogle.com

For instance, the lipase (B570770) from Thermomyces lanuginosus (Lipase TL IM) has been effectively used for the synthesis of thioesters from thiols and vinyl esters. In these reactions, the enzyme facilitates the acylation of the thiol. The process is often carried out in organic solvents or, in some cases, in aqueous micellar media. wikipedia.orggoogle.com Lipase B from Candida antarctica is another commonly used enzyme for the synthesis of thioesters and polythioesters. researchgate.netwikipedia.org These enzymatic methods are characterized by high conversion rates, mild reaction conditions, and high selectivity, making them attractive for the synthesis of complex molecules. wikipedia.org

The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate, which then reacts with the nucleophile (in this case, a thiol) to form the thioester. This approach, while not directly applied to phosphorotrithious acid, suggests a potential future direction for the synthesis of its esters. google.com

Table 3: Enzymes Used in the Synthesis of Thioesters

EnzymeReaction TypeSubstratesReference
Lipase TL IM (Thermomyces lanuginosus)TransesterificationThiols and vinyl esters wikipedia.org
Lipase B (Candida antarctica)Esterification/PolymerizationThiols and carboxylic acids/dicarboxylic acids researchgate.netwikipedia.org

Alternative Synthetic Pathways to Thioester Analogs

Given the challenges associated with the direct esterification of the unstable phosphorotrithious acid, alternative synthetic routes starting from more stable and readily available phosphorus precursors are more common.

A prevalent and traditional method for the synthesis of phosphorotrithioites involves the reaction of a phosphorus halide, typically phosphorus trichloride (B1173362) (PCl₃), with a thiol or a thiolate. The reaction of phosphorus trichloride with three equivalents of methanethiol (B179389) (CH₃SH) in the presence of a base to neutralize the liberated hydrogen chloride (HCl) will yield trimethyl phosphorotrithioite. Tertiary amines, such as triethylamine, are commonly used as the HCl scavenger.

PCl₃ + 3 CH₃SH + 3 R₃N → P(SCH₃)₃ + 3 R₃NH⁺Cl⁻

This reaction is a versatile method for preparing a wide range of organophosphorus compounds. The synthesis of trimethyl phosphite (B83602), a related compound, is achieved by reacting phosphorus trichloride with methanol in the presence of an organic amine as an acid-binding agent.

As mentioned in section 2.1.2, a more recent and greener alternative is the direct reaction of white phosphorus with thiols in the presence of a base, which avoids the use of phosphorus trichloride. wikipedia.orgresearchgate.net

For example, the production of trimethyl phosphite can be achieved through the transesterification of a different phosphite, such as triphenyl phosphite, with methanol in the presence of an alkaline catalyst. The reaction equilibrium can be driven towards the desired product by removing the byproduct (phenol in this case).

A similar approach could be envisioned for phosphorotrithioites. For instance, a higher boiling phosphorotrithioite, such as triphenyl phosphorotrithioite, could be reacted with methanol in the presence of an acid or base catalyst to produce trimethyl phosphorotrithioite. The equilibrium would be shifted by the removal of the more volatile trimethyl phosphorotrithioite or the less volatile phenol. researchgate.net Both acid and base catalysts can be effective, with strong acids protonating the carbonyl group (or in this case, the P=S or P-S-R moiety) to increase electrophilicity, and bases deprotonating the alcohol to increase its nucleophilicity.

Derivatization from Other Organophosphorus Compounds

The synthesis of this compound, can be achieved through the derivatization of various organophosphorus precursors. These methods leverage common starting materials and established reaction pathways in organophosphorus chemistry.

One of the most conventional methods involves the reaction of phosphorus trichloride with methanol. patsnap.comgoogle.com In this process, the hydroxyl groups of methanol displace the chlorine atoms on the phosphorus trichloride. This reaction is typically conducted in the presence of a tertiary amine, which acts as a hydrogen chloride acceptor, and an inert solvent. google.com The use of an amine is crucial to neutralize the HCl byproduct, which can otherwise lead to undesirable side reactions.

Another significant route is the transesterification of other phosphite esters, such as triphenyl phosphite. google.comgoogle.com This reaction is carried out by treating triphenyl phosphite with methanol in the presence of a basic catalyst, like sodium methoxide. The transesterification process involves the exchange of the phenoxy groups of triphenyl phosphite with methoxy (B1213986) groups from methanol, yielding trimethyl phosphite and phenol as a byproduct. google.com To drive the reaction to completion and achieve high yields, the lower-boiling trimethyl phosphite is often continuously removed from the reaction mixture by distillation. google.com

More recent and environmentally conscious methods aim to bypass chlorinated precursors. A notable example is the direct synthesis from white phosphorus (P₄) and thiols. rsc.orgresearchgate.net This approach represents a greener alternative as it avoids the use of hazardous chlorination agents. The reaction is typically carried out using a base such as potassium hydroxide or potassium carbonate in a mixed solvent system like DMSO-toluene. rsc.orgresearchgate.net This method has been shown to be high-yielding and tolerant of a broad range of substrates. rsc.org

The following table summarizes key derivatization routes from other organophosphorus compounds.

Precursor CompoundReagentsKey Reaction TypeReference
Phosphorus TrichlorideMethanol, Tertiary AmineNucleophilic Substitution patsnap.comgoogle.com
Triphenyl PhosphiteMethanol, Basic Catalyst (e.g., Sodium Methoxide)Transesterification google.comgoogle.com
White Phosphorus (P₄)Thiols, Base (e.g., KOH)Direct Functionalization rsc.orgresearchgate.net

Scalability Considerations in Synthetic Development

The scalability of a synthetic route is a critical factor for the potential industrial production and widespread application of a chemical compound. rsc.org For this compound, several of its synthetic methodologies have been evaluated for their large-scale viability.

The traditional synthesis from phosphorus trichloride and methanol in the presence of a tertiary amine has been designed for commercial-scale operation. google.com A key advantage of this process is the ability to recover and recycle the tertiary amine and the inert solvent, which significantly improves the economic feasibility of the process for continuous production. google.com

Similarly, the transesterification of triaryl phosphites, such as triphenyl phosphite, has been developed into continuous processes capable of producing high yields of trimethyl phosphite. google.comgoogle.com The efficiency of this method on a large scale relies on the continuous removal of the product to drive the equilibrium forward and minimize side reactions. google.com

The direct synthesis from white phosphorus and thiols is noted for being readily adaptable to large-scale preparation. rsc.orgresearchgate.net This modern approach is particularly attractive from an industrial and environmental standpoint because it avoids the hazardous chlorination process associated with using phosphorus trichloride. rsc.org The reaction's operational simplicity and the complete conversion of the white phosphorus starting material contribute to its scalability. rsc.orgresearchgate.net

The table below outlines the scalability features of the primary synthetic routes.

Synthetic RouteKey Scalability FeaturesReference
From Phosphorus TrichlorideSuitable for continuous operation; recovery and recycling of amine and solvent enhance economic viability. google.com
Transesterification of Triphenyl PhosphiteCan be run as a continuous process; high yields are achievable with efficient product removal. google.comgoogle.com
Direct Synthesis from White PhosphorusEasily adapted for large-scale preparation; avoids hazardous reagents and processes; operationally simple. rsc.orgresearchgate.net

Reaction Mechanisms and Fundamental Reactivity of Phosphorotrithious Acid, Trimethyl Ester

Nucleophilic Processes Involving the Ester Moiety

The sulfur-linked ester groups in phosphorotrithious acid, trimethyl ester are susceptible to nucleophilic attack. The reactivity at these sites is influenced by the electron-withdrawing nature of the phosphorotrithioite core, which can activate the methyl groups towards substitution.

Nucleophilic Acyl Substitution Pathways in Related Esters

While direct studies on the nucleophilic acyl substitution of this compound are not extensively documented, analogies can be drawn from related organophosphorus compounds, such as phosphorothioate (B77711) esters. For instance, the reaction of chlorpyrifos-methyl, a phosphorothioate insecticide, with various sulfur nucleophiles has been shown to proceed via an S(_N)2 mechanism. nih.gov In these reactions, the nucleophile attacks the carbon atom of a methoxy (B1213986) group, leading to the displacement of the desmethyl phosphorothioate anion. nih.gov This suggests that this compound would likely undergo similar S(_N)2-type reactions at the methyl groups with suitable nucleophiles.

The rate of these reactions is dependent on the nucleophilicity of the attacking species. Stronger nucleophiles will facilitate a more rapid substitution. The general mechanism can be depicted as a backside attack by the nucleophile on the methyl carbon, proceeding through a pentacoordinate transition state.

Reactivity with Carbonyl Electrophiles

The phosphorus atom in this compound possesses a lone pair of electrons, making it nucleophilic. This allows it to react with various electrophiles, including the carbonyl carbon of aldehydes and ketones. This reactivity is analogous to the Abramov reaction, where trialkyl phosphites add to carbonyl compounds to form α-hydroxy phosphonates.

In the case of this compound, the reaction would involve the nucleophilic attack of the phosphorus atom on the electrophilic carbonyl carbon. This addition would result in a zwitterionic intermediate. Subsequent rearrangement, likely involving the transfer of a methyl group from a sulfur atom to the newly formed alkoxide, would lead to the final product. The driving force for this rearrangement is the formation of a stable phosphoryl (P=O) or thiophosphoryl (P=S) bond. The exact nature of the final product would depend on the reaction conditions and the specific carbonyl compound used.

Radical and Organometallic Transformations

In addition to nucleophilic and electrophilic reactions, this compound can participate in transformations involving radical intermediates and organometallic species.

Radical Cation Formation and Unimolecular Isomerization

Under conditions such as electron impact mass spectrometry, this compound can undergo ionization to form a radical cation. The formation of radical cations from organic molecules is a fundamental process in mass spectrometry. nih.gov For organophosphorus compounds, the initial charge and radical site are often localized on the heteroatom with non-bonding valence electrons, which in this case would be the phosphorus or sulfur atoms. msu.edu

Femtosecond time-resolved mass spectrometry (FTRMS) studies on organic phosphonate (B1237965) radical cations have revealed that upon ionization, these species can exhibit unique oscillatory dynamics resulting from coherent vibrational excitation. nih.gov While specific data for this compound is unavailable, it is plausible that its radical cation would also undergo vibrational excitation, potentially leading to unimolecular isomerization or fragmentation. Isomerization could involve the migration of a methyl group or rearrangement of the P-S framework.

Cleavage and Fragmentation Patterns in Reaction Systems

The fragmentation of the radical cation of this compound in a mass spectrometer provides insights into its intrinsic bond strengths and rearrangement pathways. Fragmentation of organophosphorus compounds is often initiated at the radical cation site. youtube.comwikipedia.org Common fragmentation pathways for esters include the loss of an alkoxy group (-OR) and hydrogen rearrangements. libretexts.org

For this compound, likely fragmentation pathways would include:

α-cleavage: Homolytic cleavage of a P-S or S-C bond adjacent to the radical cation center.

McLafferty-type rearrangements: If applicable, involving the transfer of a hydrogen atom from a γ-position to the charged center, followed by cleavage of the β-bond.

Loss of neutral fragments: Such as CH₃•, •SCH₃, or CH₂S.

Analysis of related phosphorothioate compounds in tandem mass spectrometry has shown that phosphorothioate linkages can stabilize radical fragment ions in the gas phase. nih.gov This suggests that fragmentation of this compound might lead to a series of sulfur-containing radical ions. The fragmentation patterns of organophosphorus flame retardants, for instance, are heavily influenced by their substituent groups. mdpi.com

Table 1: Plausible Fragmentation Ions of this compound Radical Cation

m/z ValueProposed FragmentPlausible Origin
M⁺•[C₃H₉PS₃]⁺•Molecular Ion
M-15[C₂H₆PS₃]⁺Loss of CH₃•
M-47[C₂H₆PS₂]⁺Loss of •SCH₃
M-62[C₂H₆PS]⁺Loss of (SCH₃)• and S

Note: This table is predictive and based on general fragmentation principles of organophosphorus and organosulfur compounds.

Stereochemical Aspects of Transformations Involving Ester Functional Groups

The phosphorus atom in this compound is a potential stereocenter if the three methoxythio groups are considered distinct or if substitution at phosphorus occurs. Reactions at the phosphorus center or at the α-carbon of the ester groups can have significant stereochemical consequences.

Nucleophilic substitution reactions at a tetrahedral phosphorus center can proceed with either inversion or retention of configuration, depending on the reaction mechanism. sapub.orgsapub.org A concerted S(_N)2(P) mechanism typically leads to inversion of configuration. sapub.org In contrast, electrophilic substitution reactions at a trivalent phosphorus center generally proceed with retention of configuration. mdpi.com

For reactions involving the ester moiety, such as nucleophilic attack on the methyl group, the stereochemistry at the phosphorus center would likely be retained as the reaction occurs away from the chiral center. However, if a chiral nucleophile is used, diastereomeric products could be formed.

It is important to note that reactions involving phosphorothioic acids have been shown to be non-stereospecific under certain conditions, suggesting the involvement of intermediates that can racemize. researchgate.net The stereochemical outcome of reactions involving this compound would therefore be highly dependent on the specific reagents and reaction conditions employed. Stereoselective reactions aim to produce a predominance of one stereoisomer over another. masterorganicchemistry.com

Theoretical and Computational Chemistry Studies of Phosphorotrithious Acid, Trimethyl Ester

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Phosphorotrithious acid, trimethyl ester at the atomic and electronic levels. These calculations, based on the principles of quantum mechanics, allow for the precise determination of the molecule's electronic structure, geometry, and energy.

The electronic structure of this compound has been elucidated through methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). Studies have employed basis sets such as 6-311+G* to perform these calculations, providing a detailed picture of the molecule's conformational preferences and bonding.

DFT calculations have shown that the most stable conformer of the free P(SMe)₃ molecule is the anti,gauche+,gauche- (ag+g-) conformer, which possesses Cₛ symmetry. researchgate.net Following this in stability are the ag+g+, g+g+g+, and aa+g+ conformers. researchgate.net The relative energies of these conformers have been calculated, indicating the energetic landscape of the molecule. researchgate.net MP2 calculations provide a similar order of conformational stability. researchgate.net

Natural Bond Orbital (NBO) analysis has been a valuable tool in understanding the bonding within this compound. This analysis suggests that while anomeric effects play a role in determining bond distances and valence angles, they are not the sole determinants of the relative stabilities of the different conformers. researchgate.net

Calculated Relative Energies of this compound Conformers researchgate.net
ConformerSymmetryDFT (B3PW91/6-311+G) ΔE (kJ mol⁻¹)MP2/6-31+G ΔE (kJ mol⁻¹)
ag+g-Cₛ0.00.0
ag+g+2.50.3
g+g+g+5.24.3
aa+g+12.510.6

While specific studies on the reaction pathway energetics and transition state characterization of this compound are not extensively detailed in the provided search results, the general methodologies for such investigations are well-established in computational chemistry. These studies are crucial for understanding the kinetics and mechanisms of reactions involving this compound.

Theoretical investigations into the reaction pathways of similar organophosphorus compounds, such as trimethyl phosphate (B84403), have been conducted to understand their thermochemistry and reaction kinetics. nih.gov Such studies typically involve locating transition state structures, which are first-order saddle points on the potential energy surface. github.io The characterization of a transition state is confirmed by frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate is identified. scm.com

The energetics of a reaction pathway are determined by calculating the energies of the reactants, transition states, and products. The difference in energy between the reactants and the transition state gives the activation energy, a key parameter in determining the reaction rate. For instance, in the study of H-atom abstraction reactions of trimethyl phosphate, computational methods have been used to calculate rate constants and barrier heights. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are often performed to ensure that the identified transition state correctly connects the reactants and products on the potential energy surface. github.io

Molecular Dynamics Simulations for Conformational Analysis (General for organic molecules)

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of organic molecules like this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the dynamic behavior and conformational flexibility of the molecule.

The foundation of an MD simulation is the force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. uiuc.edu For organophosphorus compounds, specialized force fields or parameterizations of general force fields like GAFF (Generalized Amber Force Field) are often necessary to accurately model the complex interactions involving the phosphorus atom. nih.gov The development of these force fields can involve fitting parameters to high-level quantum mechanical calculations to ensure accuracy. wustl.edu

MD simulations can reveal the accessible conformations of a molecule and the transitions between them. Analysis of the simulation trajectory can provide information on the relative populations of different conformers, the timescales of conformational changes, and the influence of the solvent environment on the molecular structure. Techniques such as Principal Component Analysis (PCA) can be used to identify the dominant modes of motion and characterize the conformational space sampled during the simulation. nih.gov

Predictive Modeling of Reactivity and Selectivity Profiles

Predictive modeling, particularly through the use of Quantitative Structure-Activity Relationship (QSAR) models, is a valuable tool for estimating the reactivity and selectivity of chemical compounds without the need for extensive experimental testing. For organophosphorus compounds, QSAR models have been developed to predict various properties, including their biological activity and toxicity. nih.govnih.gov

QSAR models are mathematical equations that correlate the chemical structure of a compound with a specific property. researchgate.net These models are built by calculating a set of molecular descriptors for a series of compounds with known properties. These descriptors can be derived from the 2D or 3D structure of the molecule and can include constitutional, topological, geometric, electrostatic, and quantum-chemical parameters.

For predicting the reactivity of a compound like this compound, relevant descriptors might include:

Electronic descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can indicate the susceptibility of the molecule to nucleophilic or electrophilic attack.

Steric descriptors: Which quantify the size and shape of the molecule and can influence its ability to interact with other reactants.

Thermodynamic descriptors: Such as the heat of formation and Gibbs free energy.

Advanced Analytical Methodologies for Investigating Phosphorotrithious Acid, Trimethyl Ester

Spectroscopic Characterization Techniques in Research Contexts

Spectroscopic techniques are indispensable tools for probing the molecular structure and bonding of Phosphorotrithious acid, trimethyl ester. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment, Mass Spectrometry aids in the identification of reaction intermediates and products, and Vibrational Spectroscopy is used to identify specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of the atoms. The primary nuclei of interest for this compound are ¹H, ¹³C, and ³¹P.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a single resonance for the nine equivalent protons of the three methyl groups. This signal would appear as a doublet due to coupling with the phosphorus-31 nucleus. The chemical shift and the coupling constant (³JHP) are characteristic of the P-S-C-H bonding arrangement.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will exhibit a single resonance for the three equivalent methyl carbons. Similar to the proton spectrum, this signal will be split into a doublet due to coupling with the phosphorus-31 nucleus (²JCP).

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. oxinst.com For this compound, a single resonance is expected in a chemical shift region characteristic of trivalent phosphorus compounds with three sulfur substituents. The precise chemical shift provides a sensitive probe of the electronic environment of the phosphorus atom. In reaction monitoring, changes in the ³¹P NMR chemical shift can be used to track the conversion of the starting material to products or intermediates. rsc.org

Table 1: Representative NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H ~2.1-2.3 Doublet ³JHP ≈ 12-15
¹³C ~15-17 Doublet ²JCP ≈ 10-12
³¹P ~115-125 Singlet -
Data is illustrative and based on typical values for similar compounds.

Mechanistic insights into reactions involving this compound can be gained by monitoring changes in the NMR spectra over time. For instance, in oxidation or substitution reactions, the appearance of new signals in the ³¹P NMR spectrum can indicate the formation of intermediates or final products with different phosphorus coordination environments.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and identifying transient intermediates in its chemical reactions. Electron ionization (EI) is a common method for analyzing relatively stable and volatile compounds like this ester. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a series of fragment ions that provide structural information.

In the context of reaction monitoring, mass spectrometry can be coupled with a separation technique like gas chromatography (GC-MS) or used directly to analyze the reaction mixture. nih.gov This allows for the real-time tracking of reactants, intermediates, and products. uvic.caosti.gov Techniques like electrospray ionization (ESI-MS) can be particularly useful for identifying and characterizing charged or polar intermediates in solution-phase reactions. Parallel reaction monitoring (PRM), a targeted mass spectrometry approach, offers high resolution and mass accuracy, enabling the specific and sensitive quantification of target molecules in complex mixtures. mdpi.comnih.govfrontiersin.org

Table 2: Expected Key Ions in the Mass Spectrum of this compound

Ion m/z (relative to most abundant isotope) Description
[P(SCH₃)₃]⁺ 172 Molecular Ion
[P(SCH₃)₂(S)]⁺ 157 Loss of a methyl radical
[P(SCH₃)₂]⁺ 125 Loss of a thiomethyl radical
[PS(SCH₃)]⁺ 94 Further fragmentation
[P(SCH₃)]⁺ 78 Further fragmentation
Fragmentation patterns are predictive and can vary based on ionization conditions.

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in this compound. The key vibrational modes for this molecule involve the P-S and S-CH₃ bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the methyl groups. The P-S stretching vibrations typically occur in the fingerprint region of the spectrum and can provide evidence for the presence of the phosphorotrithioite core.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. The P-S bond, being more polarizable than polar, may give rise to a relatively strong signal in the Raman spectrum. This can be particularly useful for confirming the presence of the P-S linkages. nih.gov

Table 3: Expected Vibrational Frequencies for this compound

Vibrational Mode Approximate Frequency (cm⁻¹) Technique
C-H stretch 2900-3000 IR, Raman
C-H bend 1350-1470 IR, Raman
P-S stretch 400-600 IR, Raman
Frequency ranges are approximate and can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination of Related Complexes

While obtaining a single crystal of this compound itself for X-ray diffraction analysis can be challenging due to its liquid state at room temperature, this technique is invaluable for determining the precise three-dimensional structure of solid-state derivatives and metal complexes. When this compound acts as a ligand in a coordination compound, X-ray crystallography can provide definitive information about:

Coordination Geometry: The geometry around the phosphorus atom and the metal center can be accurately determined.

Bond Lengths and Angles: Precise measurements of bond lengths (e.g., P-S, S-C, and metal-ligand bonds) and angles provide insight into the nature of the chemical bonding.

Intermolecular Interactions: Packing forces and intermolecular interactions within the crystal lattice can be analyzed.

This information is crucial for understanding the steric and electronic properties of the ligand and how it interacts with other molecules.

Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment

Chromatographic techniques are essential for separating the components of a reaction mixture containing this compound and for assessing its purity. The choice of technique depends on the volatility and polarity of the compounds of interest.

Gas Chromatography (GC): Given its likely volatility, gas chromatography is a suitable method for the analysis of this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can be used to separate the ester from starting materials, byproducts, and solvents. This allows for the quantitative determination of its purity and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or reaction products, high-performance liquid chromatography may be employed. Normal-phase HPLC could be used to separate compounds based on polarity, while reversed-phase HPLC is suitable for a wider range of polarities. A UV detector may be used if the compounds of interest contain a chromophore; otherwise, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be utilized.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction in real-time. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of products can be visualized, often with the aid of a stain.

Based on a thorough review of available scientific literature, there is insufficient specific information regarding the applications of This compound (also known as trimethyl phosphorotrithioite) in the precise contexts outlined. The existing research does not provide detailed examples or in-depth studies corresponding to the requested sections on its role in complex molecule construction, its contributions to selective transformations, or its utility in functional group interconversions and protecting group strategies.

Therefore, it is not possible to generate a detailed, scientifically accurate article that strictly adheres to the provided outline. The specific research findings required to populate the requested subsections are not present in the public domain.

Coordination Chemistry and Ligand Properties of Phosphorotrithious Acid, Trimethyl Ester

Ligand Design Principles and Electronic Properties

Phosphorotrithious acid, trimethyl ester, with the chemical formula P(SCH₃)₃, is a phosphorus(III) ligand that shares characteristics with more common phosphine (B1218219) (PR₃) and phosphite (B83602) (P(OR)₃) ligands. Its coordination chemistry is governed by a combination of steric and electronic effects, which can be tailored by the nature of the groups attached to the phosphorus atom.

Electronic Properties: The electronic character of P(SCH₃)₃ is a balance between its σ-donor and π-acceptor capabilities. The ligand donates the lone pair of electrons on the phosphorus atom to form a σ-bond with a metal center. The π-acceptor character arises from the overlap of filled metal d-orbitals with the empty σ* orbitals of the phosphorus-sulfur (P-S) bonds. The electronegativity of the atoms bonded to phosphorus significantly influences these properties. Since sulfur is less electronegative than oxygen, P(SCH₃)₃ is expected to be a stronger σ-donor and a weaker π-acceptor compared to its phosphite analogue, trimethyl phosphite (P(OCH₃)₃). This increased electron-donating ability can make the coordinated metal center more electron-rich. The electronic properties of phosphine ligands are often quantified by measuring the CO stretching frequencies in their corresponding metal-carbonyl complexes; stronger σ-donating ligands lead to lower ν(CO) frequencies. nih.gov

Steric Properties: The steric bulk of a ligand is a critical factor in ligand design, influencing the coordination number of the metal, the geometry of the complex, and the reactivity of the metal center. A key metric for quantifying this is the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center. chemeurope.comwikipedia.org While a specific Tolman cone angle for P(SCH₃)₃ is not widely cited, it can be estimated using computational methods or derived from crystallographic data of its metal complexes. ub.edursc.org Based on structural data from gas-phase electron diffraction studies, the P-S bond length is approximately 2.1 Å and the C-S-P bond angle is around 108.5°. researchgate.net These parameters suggest a cone angle that is influenced by the rotational flexibility of the methyl groups. It is anticipated to be larger than that of trimethyl phosphite (107°) due to the longer P-S bond compared to the P-O bond, but potentially comparable to or slightly smaller than trimethylphosphine (B1194731) (118°). chemeurope.com

A detailed study of the free P(SCH₃)₃ molecule using gas-phase electron diffraction and quantum chemical calculations revealed its conformational preferences. The molecule primarily exists as a mixture of conformers, with the most stable having Cₛ symmetry. pleiades.online The key structural parameters of the free ligand are summarized in the table below.

ParameterValue
P-S Bond Length (Å)2.103 ± 0.002
C-S Bond Length (Å)1.831 ± 0.003
C-H Bond Length (Å)1.112 ± 0.003
∠S-P-S Angle (°)100.3 ± 0.4
∠C-S-P Angle (°)108.5 ± 2.5

Complex Formation with Transition Metals

Synthesis of Metal-Phosphorotrithious Acid Complexes

The synthesis of transition metal complexes with this compound as a ligand generally follows well-established procedures for other tertiary phosphine and phosphite ligands. mdpi.com The most common method involves the reaction of a suitable metal precursor, such as a metal halide or a labile carbonyl or solvent complex, with a stoichiometric amount of the P(SCH₃)₃ ligand. mdpi.comillinois.edu

The reaction is typically carried out in an inert atmosphere using dry organic solvents like dichloromethane, diethyl ether, or toluene. mdpi.com The specific conditions, such as temperature and reaction time, are adjusted depending on the lability of the ligands on the metal precursor and the desired final product. For example, a common route is the displacement of weakly bound ligands like tetrahydrofuran (B95107) (thf) or acetonitrile (B52724) from a metal center:

MClₓ(thf)ₙ + y P(SCH₃)₃ → MClₓ[P(SCH₃)₃]ₙ + n thf

The resulting metal complexes are often isolated as air-stable solids and can be purified by recrystallization. mdpi.com Characterization is typically performed using techniques such as ³¹P{¹H} NMR spectroscopy, where the coordination of the ligand to the metal center results in a noticeable shift in the phosphorus signal compared to the free ligand. mdpi.com

Coordination Modes and Geometries within Complexes

This compound typically acts as a monodentate ligand, binding to a metal center through its phosphorus atom. nih.gov The geometry of the resulting complex is primarily determined by the coordination number of the metal and its electronic configuration. Common geometries for transition metal complexes include linear, trigonal planar, tetrahedral, square planar, and octahedral. illinois.edu

For a coordination number of four, complexes can adopt either a tetrahedral or a square planar geometry. For instance, nickel(0) complexes with four phosphine or phosphite ligands, such as Ni[P(OCH₃)₃]₄, are known to be tetrahedral. It is expected that a similar complex, Ni[P(SCH₃)₃]₄, would also adopt a tetrahedral geometry. For metals like palladium(II) or platinum(II), square planar geometries are common.

For a coordination number of six, an octahedral geometry is the most prevalent. illinois.edu An example would be a complex like MCl₃[P(SCH₃)₃]₃, where the three ligand molecules and three chloride ions occupy the vertices of an octahedron around the central metal (M). illinois.edu

While P-coordination is dominant, the presence of lone pairs on the three sulfur atoms introduces the possibility of other coordination modes. In certain contexts, particularly with soft metal ions or in sterically demanding situations, one or more sulfur atoms could potentially coordinate to the metal, leading to chelating or bridging behavior. This is less common for simple, non-constrained thioether ligands but remains a possibility. nih.gov

Catalytic Applications in Metal-Mediated Transformations

Role in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on transition metal complexes. wordpress.com The ligands coordinated to the metal center play a crucial role in tuning the catalyst's activity, selectivity, and stability. researchgate.net By modifying the steric and electronic properties of the ligands, the chemical environment around the metal can be precisely controlled.

Complexes containing P(SCH₃)₃ can be expected to function as catalysts in a variety of transformations. The ligand's electronic profile—a moderately strong σ-donor and weak π-acceptor—can stabilize low-valent metal centers, which are key intermediates in many catalytic cycles, such as those for cross-coupling, hydroformylation, and hydrogenation reactions. researchgate.netdtu.dk

The steric bulk of the P(SCH₃)₃ ligand can influence the selectivity of a catalytic reaction. For example, in hydroformylation, the size of the phosphine or phosphite ligand is a key factor in determining the ratio of linear to branched aldehyde products. chemeurope.com While specific applications of P(SCH₃)₃ in major industrial catalytic processes are not widely documented, its properties place it within the spectrum of phosphorus ligands that are fundamental to the field of homogeneous catalysis. wordpress.comd-nb.info

Involvement in Heterogeneous Catalytic Systems

While P(SCH₃)₃ is primarily studied in the context of homogeneous catalysis, the principles of catalyst design allow for its potential use in heterogeneous systems. Heterogenization involves immobilizing a homogeneous catalyst onto a solid support, which facilitates catalyst separation from the product mixture and improves recyclability. researchgate.net

Several strategies exist for immobilizing phosphine-type ligands. One common method is to functionalize the ligand with a reactive group that can be covalently tethered to a support material like silica, alumina, or a polymer resin. researchgate.netmdpi.com Although P(SCH₃)₃ itself does not have a convenient functional handle for direct attachment, a derivative could be synthesized for this purpose.

Another approach is the physical adsorption or encapsulation of the metal complex within the pores of a porous material, such as a zeolite or a metal-organic framework (MOF). mdpi.com Additionally, ion-exchange methods can be used to anchor a ligand to a support. researchgate.net While there is a lack of specific literature detailing the application of P(SCH₃)₃ in heterogeneous catalysis, the general methodologies developed for other phosphine and phosphite ligands could theoretically be adapted for its immobilization. nih.gov

Environmental Fate and Degradation Pathways of Organophosphorus Esters

Abiotic Degradation Mechanisms and Pathways

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. The primary abiotic degradation pathways for organophosphorus esters in the environment are hydrolysis and photolysis.

Photolysis: This process involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. The potential for photolysis depends on the compound's ability to absorb light at environmentally relevant wavelengths (>290 nm). For S,S,S-tributyl phosphorotrithioate, there was no evidence of degradation when exposed to sunlight for 30 days in a pH 5 aqueous solution. nih.gov However, it is noted that the compound may be susceptible to direct photolysis as it absorbs photons in the environmental UV spectrum. nih.gov In the atmosphere, vapor-phase organophosphorus compounds can be degraded by reaction with photochemically generated hydroxyl radicals. nih.gov The estimated atmospheric half-life for S,S,S-tributyl phosphorotrithioate is approximately 2 hours, suggesting that this can be a significant degradation pathway if the compound volatilizes. nih.gov

Table 1: Estimated Abiotic Degradation Half-life of an Analogous Organophosphorus Compound (S,S,S-Tributyl Phosphorotrithioate)

Degradation ProcessEnvironmental CompartmentConditionEstimated Half-life
HydrolysisWaterpH 71.5 years
HydrolysisWaterpH 9111 - 124 days
PhotolysisWaterpH 5> 30 days
Atmospheric PhotolysisAir-~ 2 hours

Data is for the analogous compound S,S,S-tributyl phosphorotrithioate and is used to infer potential behavior due to a lack of direct data for Phosphorotrithious acid, trimethyl ester.

Biotic Transformation Pathways in Environmental Systems

Biotic transformation, or biodegradation, is the breakdown of organic compounds by microorganisms such as bacteria and fungi. This is often a primary mechanism for the dissipation of organophosphorus esters in soil and aquatic environments.

The general pathway for the biodegradation of many organophosphorus esters involves enzymatic hydrolysis of the ester bonds. This process can lead to the formation of less toxic, more water-soluble metabolites. For example, the breakdown of S,S,S-tributyl phosphorotrithioate under alkaline conditions results in desbutylthio tribufos (B1683236) as a major breakdown product. nih.gov It is plausible that this compound would undergo a similar initial biotic transformation, with the cleavage of one or more of the methyl thioester linkages.

Environmental Persistence and Transport Considerations

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down. The transport of a chemical determines its movement between different environmental compartments (air, water, soil, and biota).

Persistence: Based on the long aerobic soil metabolism half-lives reported for its analogue, this compound may exhibit significant persistence in soil environments. nih.govnih.gov The variability in reported half-lives (5 to 745 days for S,S,S-tributyl phosphorotrithioate) highlights the uncertainty and the influence of specific environmental conditions on persistence. nih.gov

Transport: The movement of this compound in the environment will be influenced by its physical and chemical properties, such as vapor pressure, water solubility, and its tendency to adsorb to soil particles.

Adsorption and Leaching: S,S,S-tributyl phosphorotrithioate is expected to have little or no mobility in soil based on experimentally determined soil adsorption coefficients. nih.gov This strong adsorption to soil particles suggests that it is unlikely to leach into groundwater. nih.gov It is likely that this compound would exhibit similar behavior, binding to soil and sediment, which would limit its transport in the aqueous phase.

Volatilization: While organophosphorus esters like S,S,S-tributyl phosphorotrithioate have a low vapor pressure, which would suggest a low tendency to volatilize, field studies have indicated that volatilization from soil surfaces can be an important environmental fate process, especially under hot and humid conditions. nih.gov If volatilization occurs, the compound can be transported in the atmosphere and subsequently degraded by photolysis. nih.gov

Runoff: For agricultural applications, runoff from treated fields is a primary mechanism for the transport of organophosphorus esters to surface waters. nih.gov The strong adsorption of these compounds to soil means that they are more likely to be transported with eroded soil particles rather than dissolved in runoff water.

Table 2: Environmental Transport Potential of an Analogous Organophosphorus Compound (S,S,S-Tributyl Phosphorotrithioite)

Transport ProcessPotentialInfluencing Factors
Leaching in SoilLowStrong adsorption to soil particles
Volatilization from SoilCan be significantTemperature, humidity
Surface Water RunoffPrimary transport route to waterAdsorption to eroded soil particles

Data is for the analogous compound S,S,S-tributyl phosphorotrithioite and is used to infer potential behavior due to a lack of direct data for this compound.

Synthesis and Reactivity of Phosphorotrithious Acid Derivatives and Analogs

Structure-Reactivity Relationships in Related Organophosphorus Esters

The relationship between the chemical structure of organophosphorus esters and their reactivity is a cornerstone of their chemical behavior. In compounds of the type (R)(R')P(O)X, where X is a displaceable group and R and R' can be various combinations of alkyl, alkoxy, alkylthio, and amido groups, both reactivity and steric effects play a crucial role. nih.govnih.gov The nature of the substituents on the phosphorus atom significantly influences the electrophilicity of the phosphorus center and, consequently, its susceptibility to nucleophilic attack.

For instance, the presence of electron-withdrawing groups enhances the positive charge on the phosphorus atom, making it more reactive towards nucleophiles. Conversely, bulky substituents can sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate. These structure-activity relationships are not only fundamental to understanding reaction mechanisms but are also critical in the context of their biological activity, such as the inhibition of acetylcholinesterase. nih.govnih.gov Computational methods like MNDO and MM2 have been employed to study the conformation and structure-reactivity relationships of both neutral and acidic phosphorus esters, providing deeper insights into these interactions. researchgate.net

Interactive Table: Structure-Reactivity Parameters in Organophosphorus Esters

ParameterInfluence on ReactivityExample
Electronegativity of Substituents Higher electronegativity increases the electrophilicity of the phosphorus atom, enhancing reactivity towards nucleophiles.A fluoro substituent will have a stronger activating effect than a methoxy (B1213986) group.
Steric Hindrance Bulky substituents around the phosphorus center decrease the rate of nucleophilic attack due to steric hindrance.A tert-butyl group will significantly slow down a reaction compared to a methyl group.
Leaving Group Ability A better leaving group (a more stable anion) will facilitate nucleophilic substitution reactions.A p-nitrophenoxy group is a better leaving group than a phenoxy group.
Bond Angles and Lengths Variations in bond angles and lengths can indicate strain and affect the stability and reactivity of the molecule.Ring strain in cyclic phosphate (B84403) esters can lead to enhanced reactivity.

Design and Synthesis of Novel Analogs and Their Reactivity

The design and synthesis of novel analogs of phosphorotrithious acid esters are driven by the quest for compounds with tailored reactivity and specific properties. A general and high-yielding method for the synthesis of phosphorotrithioites, P(SR)3, involves the reaction of white phosphorus (P4) with thiols. rsc.org This method is environmentally friendly as it avoids the use of hazardous chlorination processes. rsc.org The reaction is typically carried out using a base such as KOH or K2CO3 in a DMSO-toluene solvent system and is tolerant of both aryl and alkyl thiols. rsc.org

A novel approach for constructing S-P bonds involves reacting the inorganic phosphorus derivative TBA[P(SiCl3)2] with sulfur-containing compounds under mild conditions, highlighting a low-energy and environmentally benign pathway. researchgate.net Furthermore, manganese-promoted reductive cross-coupling of disulfides and phosphine (B1218219) chlorides provides a practical route to various sulfur-containing organophosphorus compounds. researchgate.net

The synthesis of specific analogs, such as phosphorothioate (B77711) derivatives, can be achieved through methods like the phosphoramidite (B1245037) approach, which allows for stereoselective synthesis. nih.govresearchgate.net The reactivity of these novel analogs is then investigated to understand the effect of the newly introduced functional groups or structural modifications. For example, the introduction of different alkyl or aryl groups on the sulfur atoms can modulate the electronic and steric properties of the molecule, thereby influencing its reactivity in subsequent chemical transformations.

Interactive Table: Synthetic Routes to Phosphorotrithioite Analogs

Synthetic MethodStarting MaterialsKey Features
Direct reaction with white phosphorus White phosphorus (P4), Thiols (RSH)Environmentally friendly, avoids chlorination, high yield. rsc.org
Reaction with TBA[P(SiCl3)2] TBA[P(SiCl3)2], Sulfur-containing compoundsMild conditions, low energy consumption. researchgate.net
Manganese-promoted cross-coupling Disulfides (RSSR), Phosphine chlorides (R'2PCl)Reductive conditions, avoids formation of by-products. researchgate.net
Phosphoramidite approach Phosphoramidites, Sulfurizing agentsAllows for stereoselective synthesis of chiral phosphorothioates. nih.gov

Comparative Studies of Phosphorotrithious Acid Esters with Other Phosphorus Compounds

Comparative studies of phosphorotrithious acid esters with other phosphorus compounds, such as phosphites, phosphates, and phosphonates, are essential for elucidating the unique chemical properties imparted by the presence of three sulfur atoms bonded to the phosphorus center. For instance, trimethyl phosphite (B83602), P(OCH3)3, the oxygen analog of trimethyl phosphorotrithioite, is a well-studied organophosphorus compound. wikipedia.org It is synthesized via the methanolysis of phosphorus trichloride (B1173362) in the presence of a base. wikipedia.org

For example, while phosphite esters are excellent reagents for desulfurization reactions, the reactivity of phosphorotrithioite esters in similar transformations would be influenced by the different electronic environment around the phosphorus atom. wikipedia.org Furthermore, the comparison extends to their role as ligands in organometallic chemistry. Trimethyl phosphite is known to form stable complexes with transition metals; the corresponding complexes with trimethyl phosphorotrithioite would exhibit different bonding characteristics and catalytic activities due to the softer nature of the sulfur donor atoms.

Interactive Table: Comparison of Trimethyl Phosphorotrithioite with Related Phosphorus Compounds

CompoundFormulaP-X BondKey Reactions
Trimethyl Phosphorotrithioite P(SCH3)3P-SOxidation, Alkylation
Trimethyl Phosphite P(OCH3)3P-OOxidation, Arbuzov reaction, Ligand substitution. wikipedia.org
Trimethyl Phosphate O=P(OCH3)3P=O, P-OHydrolysis, Nucleophilic substitution at carbon. wikipedia.org
Dimethyl Methylphosphonate CH3P(O)(OCH3)2P=O, P-O, P-CHydrolysis, Horner-Wadsworth-Emmons reaction. wikipedia.org

Q & A

Q. What synthetic methodologies are applicable for preparing phosphorotrithious acid trimethyl ester?

Phosphorotrithious acid esters are typically synthesized via reactions between phosphorus thioacids and alcohols under controlled conditions. For example, phosphoric acid esters form through esterification of phosphoric acid with alcohols (e.g., methanol) using acid catalysts . While direct evidence for the trimethyl ester is limited, analogous routes involving thiophosphoryl chloride (PSCl₃) and methanol may apply, followed by purification via distillation or chromatography. Contamination risks (e.g., oxidation to phosphate esters) require inert atmospheres and anhydrous conditions .

Q. How can the molecular structure of phosphorotrithious acid trimethyl ester be characterized?

Gas-phase electron diffraction (GED) combined with ab initio calculations is a robust method for structural determination, as demonstrated for related trifluoromethyl esters . Nuclear magnetic resonance (NMR) spectroscopy (³¹P, ¹H, ¹³C) and Fourier-transform infrared (FTIR) spectroscopy can identify functional groups (P=S, P-O-CH₃) and confirm substitution patterns. X-ray crystallography is preferred for solid-state analysis if suitable crystals are obtained .

Q. What analytical techniques are recommended for assessing purity?

High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is effective for quantifying impurities. Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile derivatives. For non-volatile samples, ³¹P NMR provides quantitative purity assessment by integrating phosphorus-containing species .

Advanced Research Questions

Q. How do computational models explain the reactivity of phosphorotrithious acid trimethyl ester in nucleophilic reactions?

Ab initio calculations (e.g., DFT) can map reaction pathways, such as nucleophilic substitution at the phosphorus center. These models predict activation energies, stereochemical outcomes, and the influence of substituents (e.g., methyl groups) on reaction rates. Studies on trifluoromethyl esters show that electron-withdrawing groups increase electrophilicity at phosphorus, a principle applicable to trimethyl derivatives .

Q. What discrepancies exist in reported physicochemical properties of this compound?

  • Boiling Point : Some sources report 197°C for phosphoric acid trimethyl ester (CAS 512-56-1), but this may conflate phosphate and phosphorotrithious esters .
  • Solubility : Conflicting data exist for water solubility (e.g., 500 g/L at 25°C for trimethyl phosphate vs. lower solubility expected for sulfur-containing analogs).
  • CAS Registry : The trimethyl ester is ambiguously referenced in some databases (e.g., CAS 150-50-5 refers to tributyl derivatives in some sources ). Researchers must cross-validate identifiers using primary literature .

Q. What role does phosphorotrithious acid trimethyl ester play in organometallic catalysis?

While direct evidence is sparse, phosphorothioite esters are known to act as ligands in transition metal complexes. The sulfur atoms can enhance electron donation, stabilizing metal centers in catalytic cycles. Experimental studies should compare activity with phosphate analogs (e.g., trimethyl phosphate) to assess sulfur’s impact on catalytic efficiency .

Methodological Considerations

Q. How can researchers mitigate hydrolysis during storage?

Hydrolysis of P-S bonds is a key stability challenge. Recommendations include:

  • Storage under nitrogen or argon at –20°C.
  • Use of desiccants (e.g., molecular sieves) in solvent systems.
  • Regular monitoring via ³¹P NMR to detect degradation products (e.g., phosphoric acid derivatives) .

Q. What safety protocols are critical for handling this compound?

Phosphorotrithious esters may release toxic H₂S or phosphine (PH₃) under decomposition. Labs must:

  • Use fume hoods and personal protective equipment (PPE).
  • Implement gas detectors for H₂S/PH₃.
  • Follow waste disposal guidelines for sulfur-containing organophosphorus compounds .

Data Contradictions and Resolution

  • Structural Ambiguities : Conflicting CAS numbers (e.g., 150-50-5 assigned to both tributyl and triheptyl esters ) highlight the need for spectral validation (NMR, MS) and literature cross-referencing.
  • Property Variability : Discrepancies in boiling points or solubility may arise from differences in sample purity or measurement conditions. Researchers should replicate experiments using standardized methods (e.g., ASTM distillation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.